dichlorotitanium;propan-2-ol

Living Cationic Polymerization Vinyl Ether Polymerization Lewis Acidity Modulation

TiCl₄ produces uncontrolled polymerization of vinyl ethers; Ti(OiPr)₄ is inactive. Dichlorotitanium diisopropoxide (TiCl₂(O-i-Pr)₂) provides the optimal intermediate Lewis acidity for controlled chain growth with narrow M̄w/M̄n. • Enables living cationic polymerization of vinyl ethers • Precursor for chiral Ti catalysts via ligand exchange with chiral diols • Diels-Alder cycloadditions up to 94% d.e. • ≥95% purity; white to light yellow crystalline powder

Molecular Formula C6H16Cl2O2Ti
Molecular Weight 238.96 g/mol
Cat. No. B13398378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedichlorotitanium;propan-2-ol
Molecular FormulaC6H16Cl2O2Ti
Molecular Weight238.96 g/mol
Structural Identifiers
SMILESCC(C)O.CC(C)O.Cl[Ti]Cl
InChIInChI=1S/2C3H8O.2ClH.Ti/c2*1-3(2)4;;;/h2*3-4H,1-2H3;2*1H;/q;;;;+2/p-2
InChIKeyCGWFOWZGURYLHA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichlorotitanium Diisopropoxide (TiCl₂(O-i-Pr)₂): Procurement-Grade Overview of a Titanium(IV) Lewis Acid and Chiral Catalyst Precursor


Dichlorotitanium diisopropoxide (CAS 762-99-2), also referred to as dichlorotitanium;propan-2-ol or TiCl₂(O-i-Pr)₂, is a titanium(IV) coordination compound with the molecular formula C₆H₁₄Cl₂O₂Ti (MW = 236.94 g/mol) . It is typically supplied as a white to light yellow crystalline powder with a melting point range of 57–61 °C . This compound functions as a mild Lewis acid, where the electron-donating isopropoxy ligands modulate the Lewis acidity of the titanium(IV) center relative to fully chlorinated analogs [1]. It is also widely employed as a precursor for generating chiral titanium complexes in asymmetric catalysis [2].

Why TiCl₂(O-i-Pr)₂ Cannot Be Simply Replaced by TiCl₄, Ti(OiPr)₄, or TiCl₃(OiPr) in Procurement Specifications


In scientific procurement, the assumption that titanium(IV) chloride derivatives are interchangeable is invalid. The controlled partial substitution of chloride ligands with isopropoxy groups in TiCl₂(O-i-Pr)₂ establishes a distinct Lewis acidity profile that is intermediate between the strong acidity of TiCl₄ and the weak/negligible acidity of Ti(OiPr)₄ [1]. This modulation is not trivial: in living cationic polymerizations, TiCl₄ induces uncontrolled reactions (ill-defined molecular weight distributions), Ti(OiPr)₄ is catalytically inactive, and TiCl₂(O-i-Pr)₂ exhibits monomer-specific efficacy (active for vinyl ethers but not for styrene) [1]. Furthermore, the presence of two exchangeable chloride ligands distinguishes TiCl₂(O-i-Pr)₂ from TiCl₃(OiPr) and Ti(OiPr)₄ in ligand substitution stoichiometry when generating chiral titanium complexes, directly impacting catalyst architecture and enantioselectivity outcomes [2].

Quantitative Differentiation of Dichlorotitanium Diisopropoxide from Comparator Titanium Compounds


Monomer-Specific Living Cationic Polymerization: TiCl₂(O-i-Pr)₂ vs. TiCl₃(OiPr) vs. TiCl₄

In living cationic polymerization of vinyl ethers, TiCl₂(O-i-Pr)₂ (target) induces efficient living polymerization, whereas the stronger Lewis acid TiCl₄ yields uncontrolled polymerizations with broad molecular weight distributions [1]. For styrene polymerization, TiCl₂(O-i-Pr)₂ is ineffective, while TiCl₃(OiPr) enables living polymerization with narrow M̄w/M̄n ∼ 1.1 [1]. This demonstrates monomer-dependent catalytic activity dictated by Lewis acidity strength.

Living Cationic Polymerization Vinyl Ether Polymerization Lewis Acidity Modulation

Enantioselective Diels-Alder Catalysis: TiCl₂(O-i-Pr)₂ as Precursor vs. Non-Chiral Titanium Alternatives

When used as a precursor with a chiral diol derived from tartaric acid, TiCl₂(O-i-Pr)₂ generates a chiral titanium reagent that catalyzes highly enantioselective Diels-Alder reactions [1]. In a separate study using TiCl₂(O-i-Pr)₂ with acrylates derived from chiral alcohols, stereoface-differentiation of 94% diastereomeric excess (d.e.) was achieved for one acrylate substrate in the Diels-Alder addition to cyclopentadiene; the other acrylate yielded 66% d.e. [2].

Asymmetric Catalysis Diels-Alder Reaction Chiral Titanium Complex

Commercial Purity Specification: TiCl₂(O-i-Pr)₂ Procurement Grade vs. Competitor Specifications

The commercially available grade of dichlorotitanium diisopropoxide (CAS 762-99-2) is standardized at ≥95.0% purity as determined by chelometric titration . This specification is consistent across major suppliers including TCI America, Chem-Impex, and Aladdin .

Procurement Specification Purity Analysis QC Standard

Storage and Handling Requirements: Moisture Sensitivity as a Procurement Filter

TiCl₂(O-i-Pr)₂ is classified as moisture-sensitive and heat-sensitive, requiring storage at frozen temperatures (<0 °C, typically −20 °C) under inert gas . This requirement imposes specific supply chain and laboratory handling constraints that distinguish it from less moisture-sensitive titanium alkoxides.

Moisture Sensitivity Inert Atmosphere Storage Cold Chain

Ligand Substitution Reactivity: TiCl₂(O-i-Pr)₂ vs. Ti(OiPr)₄ in Ylide-Mediated Olefination

In titanium-substituted ylide chemistry, using TiCl₂(O-i-Pr)₂ instead of Ti(OiPr)₄ reduces undesired ligand substitution reactions with NaN(SiMe₃)₂ [1]. This enables stepwise transformations without requiring excess amounts of each reagent, which is not achievable with the fully substituted Ti(OiPr)₄ analog.

Titanium-Substituted Ylide Ligand Substitution Stepwise Transformation

Targeted Research Applications of Dichlorotitanium Diisopropoxide Supported by Comparative Evidence


Living Cationic Polymerization of Vinyl Ethers

TiCl₂(O-i-Pr)₂ is the appropriate titanium-based Lewis acid for achieving living cationic polymerization of vinyl ether monomers. As demonstrated by direct comparative studies, TiCl₄ produces uncontrolled polymerizations (broad M̄w/M̄n), while TiCl₂(O-i-Pr)₂ enables controlled chain growth with narrow molecular weight distributions [1]. Researchers attempting to substitute TiCl₄ or TiCl₃(OiPr) will not achieve living polymerization of vinyl ethers; procurement of TiCl₂(O-i-Pr)₂ is required for this specific monomer class [1].

Synthesis of Chiral Titanium Complexes for Enantioselective Diels-Alder Catalysis

TiCl₂(O-i-Pr)₂ serves as the essential precursor for generating chiral titanium reagents via ligand exchange with chiral diols (e.g., tartaric acid derivatives) [2]. The presence of exactly two chloride ligands and two isopropoxy ligands provides the correct stoichiometry for substitution with bidentate chiral ligands. Alternative titanium sources (TiCl₄, Ti(OiPr)₄, or TiCl₃(OiPr)) have different ligand substitution patterns and do not generate the same chiral catalyst architecture. Using TiCl₂(O-i-Pr)₂ with appropriately designed chiral auxiliaries yields enantioselectivities sufficient for asymmetric synthesis applications [2].

Titanium-Substituted Ylide Formation with Reduced Side Reactions

In synthetic procedures involving titanium-substituted ylides (for double olefination or methylenation reactions), TiCl₂(O-i-Pr)₂ demonstrates superior performance over Ti(OiPr)₄ by minimizing undesired ligand substitution with NaN(SiMe₃)₂ [3]. This enables stepwise transformations without requiring excess reagent—a practical advantage that reduces material costs and simplifies purification. Procurement of TiCl₂(O-i-Pr)₂ rather than Ti(OiPr)₄ is justified when reaction efficiency and atom economy are prioritized [3].

Chiral Auxiliary-Mediated Stereoselective Cycloadditions

TiCl₂(O-i-Pr)₂ mediates Diels-Alder cycloadditions of chiral acrylates with stereoface-differentiation up to 94% d.e. [4]. This application demonstrates the compound's utility as a Lewis acid that can accommodate and amplify substrate-based stereochemical information. The quantitative stereoselectivity data (66% and 94% d.e. for two different chiral acrylates) provides a benchmark for researchers developing stereoselective cycloaddition methodologies; procurement of TiCl₂(O-i-Pr)₂ is necessary to replicate these reported stereochemical outcomes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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